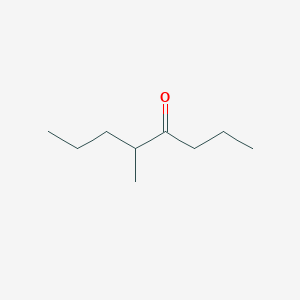

5-Methyl-4-octanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-4-octanone is an organic compound with the molecular formula C9H18O. It belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-4-octanone can be synthesized through various methods. One common synthetic route involves the oxidation of 5-methyl-4-octanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydrogenation of 5-methyl-4-octanol. This process involves the use of metal catalysts, such as copper or nickel, at high temperatures to facilitate the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-octanone undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride results in the formation of 5-methyl-4-octanol.

Common Reagents and Conditions

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Grignard reagents (e.g., methylmagnesium bromide).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: 5-Methyl-4-octanol.

Substitution: Tertiary alcohols.

Scientific Research Applications

5-Methyl-4-octanone has several applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Employed in studies involving the metabolism of ketones and their effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-octanone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ketone metabolism, such as ketone dehydrogenases. These enzymes catalyze the conversion of this compound to its corresponding alcohol or carboxylic acid, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

4-Octanone: Similar in structure but lacks the methyl group at the fifth carbon.

2-Octanone: Differentiated by the position of the carbonyl group on the second carbon.

3-Octanone: Carbonyl group located on the third carbon.

Uniqueness

5-Methyl-4-octanone is unique due to the presence of the methyl group at the fifth carbon, which influences its chemical reactivity and physical properties. This structural difference can affect its boiling point, solubility, and interactions with other molecules, making it distinct from other octanones .

Biological Activity

5-Methyl-4-octanone is a ketone compound with notable biological activities that have garnered interest in various fields, including pharmacology and environmental science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is a colorless liquid with a distinct odor, commonly used in flavoring and fragrance applications.

Biological Activity Overview

The biological activities of this compound include antimicrobial, antifungal, and potential anticancer properties. Its effects on various microorganisms and cell lines have been documented in several studies.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. The compound's efficacy varies depending on the type of microorganism:

- Bacteria : Studies show that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported, indicating its potential as a natural preservative or antibacterial agent.

- Fungi : The compound has also demonstrated antifungal activity against common fungal pathogens, making it a candidate for applications in food preservation and medical treatments.

| Microorganism Type | Strain | MIC (µg/mL) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 50 |

| Gram-negative | Escherichia coli | 75 |

| Fungi | Candida albicans | 100 |

The mechanisms through which this compound exerts its biological effects include:

- Disruption of Cell Membranes : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes critical for microbial growth and survival.

- Quorum Sensing Interference : Some studies indicate that this compound may interfere with bacterial communication systems (quorum sensing), potentially reducing virulence factors in pathogenic bacteria.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy in Food Preservation :

- A study demonstrated that incorporating this compound into food products significantly reduced microbial load over time, suggesting its effectiveness as a natural preservative.

-

Pharmacological Potential :

- In vitro assays showed that this compound exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The compound's ability to induce apoptosis in certain cancer cells was highlighted.

-

Environmental Impact :

- Research has examined the role of this compound in inhibiting biofilm formation in aquatic environments, which is crucial for maintaining water quality and preventing pathogen proliferation.

Properties

CAS No. |

6175-51-5 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

5-methyloctan-4-one |

InChI |

InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

SNBMNYYIKTXSST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.